molecular formula C24H48O4S2Sn B13749193 Diisooctyl 3,3'-[(dimethylstannylene)bis(thio)]bispropionate CAS No. 42378-34-7

Diisooctyl 3,3'-[(dimethylstannylene)bis(thio)]bispropionate

Cat. No.: B13749193
CAS No.: 42378-34-7
M. Wt: 583.5 g/mol
InChI Key: KORGTBPVXBSXAP-UHFFFAOYSA-L
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Description

Diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate is a chemical compound known for its unique properties and applications in various fields. It is a derivative of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. This compound is particularly notable for its use as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate typically involves the reaction of diisooctyl propionate with dimethyltin dichloride in the presence of a base. The reaction conditions often include a solvent such as toluene and a temperature range of 60-80°C. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product .

Industrial Production Methods

In industrial settings, the production of diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various organic halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include tin oxides, reduced tin compounds, and substituted organotin compounds. These products have various applications in different fields, including materials science and catalysis .

Scientific Research Applications

Diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate involves its interaction with molecular targets and pathways in the systems where it is applied. In the case of PVC stabilization, the compound interacts with the polymer chains, preventing degradation and enhancing the material’s stability. The exact molecular targets and pathways involved vary depending on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Di-n-octyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate
  • Diisodecyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate
  • Dibutyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate

Uniqueness

Diisooctyl 3,3’-[(dimethylstannylene)bis(thio)]bispropionate is unique due to its specific chemical structure, which imparts distinct properties such as enhanced stability and compatibility with various polymers. Compared to similar compounds, it offers better performance in certain applications, making it a preferred choice in the production of high-quality PVC and other materials .

Properties

CAS No.

42378-34-7

Molecular Formula

C24H48O4S2Sn

Molecular Weight

583.5 g/mol

IUPAC Name

6-methylheptyl 3-[dimethyl-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate

InChI

InChI=1S/2C11H22O2S.2CH3.Sn/c2*1-10(2)6-4-3-5-8-13-11(12)7-9-14;;;/h2*10,14H,3-9H2,1-2H3;2*1H3;/q;;;;+2/p-2

InChI Key

KORGTBPVXBSXAP-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCCCOC(=O)CCS[Sn](C)(C)SCCC(=O)OCCCCCC(C)C

Origin of Product

United States

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